CJ 033466
CAS No.: 519148-48-2
Cat. No.: VC0004630
Molecular Formula: C19H28ClN5O
Molecular Weight: 377.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 519148-48-2 |
---|---|
Molecular Formula | C19H28ClN5O |
Molecular Weight | 377.9 g/mol |
IUPAC Name | 5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide |
Standard InChI | InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26) |
Standard InChI Key | ISKHMDNIWXPUGR-UHFFFAOYSA-N |
SMILES | CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N |
Canonical SMILES | CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N |
Chemical Identity and Structural Features
Molecular Characterization
CJ 033466, systematically named 5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide, belongs to the imidazopyridine class. Its structure features a chlorinated imidazopyridine core linked to a piperidinylmethyl carboxamide group, which confers selectivity for the 5-HT4 receptor . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 377.92 g/mol |
SMILES | CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N |
InChIKey | ISKHMDNIWXPUGR-UHFFFAOYSA-N |
Purity | ≥98% (HPLC) |
The compound’s partial agonist activity arises from its ability to stabilize an intermediate conformation of the 5-HT4 receptor, distinct from full agonists like serotonin .
Structural Comparison to Analogues
Unlike cisapride and mosapride, which exhibit affinity for multiple serotonin and dopamine receptors, CJ 033466’s piperidine-isobutyl substituent reduces off-target binding. Computational modeling suggests that the chloro and methyl groups at positions 6 and 2 of the imidazopyridine ring enhance hydrophobic interactions with the 5-HT4 receptor’s transmembrane domain . This structural optimization results in >1,000-fold selectivity over 5-HT1A, 5-HT2A, and D2 receptors .
Pharmacological Profile
Receptor Selectivity and Potency
In vitro assays using HEK293 cells expressing human 5-HT4 receptors demonstrated CJ 033466’s EC50 of 0.927 nM, with an Emax of 54% relative to serotonin . Selectivity profiling revealed negligible activity at 5-HT3 (IC50 >10 μM), 5-HT1A (IC50 >10 μM), and D2 receptors (IC50 >10 μM), underscoring its specificity .
Table 2.1: Comparative Pharmacological Profiles of 5-HT4 Agonists
Compound | 5-HT4 EC50 (nM) | hERG IC50 (μM) | D2 Receptor Affinity |
---|---|---|---|
CJ 033466 | 0.93 | 2.6 | >10 μM |
Cisapride | 5.2 | 0.11 | Moderate |
Mosapride | 12.4 | 3.8 | Low |
hERG Channel Inhibition
While CJ 033466 weakly blocks the hERG potassium channel (IC50 = 2.6 μM), this activity is 23-fold lower than cisapride’s (IC50 = 0.11 μM), reducing its risk of QT interval prolongation . Molecular dynamics simulations attribute this safety advantage to reduced π-π stacking with hERG’s Tyr652 residue compared to cisapride .
In Vivo Gastroprokinetic Effects
Preclinical Efficacy
Oral administration of CJ 033466 (0.03–0.3 mg/kg) in conscious dogs dose-dependently increased gastric antral motility by 40–120% in both fasted and postprandial states . In a gastroparesis model, 0.1 mg/kg accelerated gastric emptying by 55%, surpassing cisapride’s efficacy at 3 mg/kg . The compound’s 30-fold higher potency than cisapride correlates with its superior 5-HT4 receptor occupancy and avoidance of counterproductive D2 receptor antagonism .
Mechanism of Action
CJ 033466 enhances gastrointestinal motility via 5-HT4 receptor-mediated cAMP elevation in enteric neurons, facilitating acetylcholine release and smooth muscle contraction . Unlike tegaserod, which activates 5-HT1A/1B receptors, CJ 033466’s effects are entirely 5-HT4-dependent, as shown by blockade with GR113808 (a 5-HT4 antagonist) .
Synthesis and Research Applications
Synthetic Route
CJ 033466 is synthesized via a seven-step sequence starting from 2,6-dichloronicotinic acid. Key steps include:
-
Ring closure to form the imidazopyridine core using ethylenediamine.
-
Piperidine coupling via reductive amination with isobutylpiperidine.
Parameter | Specification |
---|---|
Storage Temperature | +4°C |
Solubility | DMSO: 30 mg/mL; Water: <1 mg/mL |
Stability | Stable for 24 months at -20°C |
Research Use
CJ 033466 is employed to study 5-HT4 receptor signaling in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume